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Compound Name:
3-Chloro-4-ethoxy-5-

methoxyphenol

CAS No.: 1881293-82-8

Cat. No.: B1435229

Get Quote

Executive Summary
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation

patterns of 3-Chloro-4-ethoxy-5-methoxyphenol (

, MW ~202.63 Da). Targeted at researchers in metabolite profiling and impurity analysis, this
document moves beyond basic spectral listing to explain the causality of fragmentation.

We compare this specific chlorinated alkoxyphenol against its structural isomers (e.g.,

regioisomeric ethoxy/methoxy phenols) and non-chlorinated analogs. The guide establishes a

self-validating protocol for structural elucidation using both Electron Ionization (EI) and

Electrospray Ionization (ESI), highlighting the critical role of the ortho-effect and McLafferty-like

rearrangements in distinguishing the target compound.
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To interpret the MS data accurately, we must first map the electronic environment of the

molecule.

Core Structure: A phenol ring substituted at positions 1 (OH), 3 (Cl), 4 (OEt), and 5 (OMe).

Electronic Environment: The 4-ethoxy group is sterically crowded, flanked by a chlorine atom

(electron-withdrawing, heavy isotope) and a methoxy group (electron-donating).

Key Differentiator: The presence of the ethoxy group allows for a specific

-hydrogen transfer mechanism (loss of ethene) that is absent in dimethoxy analogs.

Isotope Signature
The presence of a single Chlorine atom provides a diagnostic "A+2" isotope pattern.

M (100%):

contribution.

M+2 (~32%):

contribution.

Validation Check: Any putative identification of this molecule must exhibit this 3:1 intensity

ratio in the parent ion cluster.

Fragmentation Mechanisms: The "Fingerprint"
Electron Ionization (EI) - 70 eV
In GC-MS, the molecule forms a radical cation

. The fragmentation is driven by the stability of the resulting phenoxy or quinoid ions.

Primary Pathway: Ethoxy Cleavage (The Diagnostic Step) Unlike methoxy groups, which

typically lose a methyl radical (

, -15 Da), the ethoxy group preferentially undergoes a four-membered transition state
rearrangement, eliminating neutral ethene (
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).

Parent Ion: m/z 202 (

).

Loss of Ethene: m/z 202

m/z 174 (

).

Mechanism:[1] Hydrogen from the ethoxy

-carbon transfers to the oxygen, releasing

. This is often the Base Peak in ethoxy-substituted phenols.

Secondary Loss (Methyl): m/z 174

m/z 159 (

).

Mechanism:[1] Loss of the methyl radical from the remaining 5-methoxy group to form a

quinoid cation.

Ring Degradation: m/z 159

m/z 131 (Loss of CO, -28 Da).

Electrospray Ionization (ESI) - Negative Mode
In LC-MS/MS, phenols are best analyzed in negative mode (

).

Precursor: m/z 201 (

).
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Radical Loss Anomaly: Unlike standard even-electron rules, chlorinated guaiacol-like

structures often lose a methyl radical (

, -15 Da) from the methoxy group to form a stable semiquinone radical anion (

, m/z 186).

Ethene Loss: m/z 201

m/z 173 (

).

Comparative Analysis: Target vs. Alternatives
The following table contrasts 3-Chloro-4-ethoxy-5-methoxyphenol with its most likely

analytical interferents.

Table 1: Diagnostic Ion Comparison (EI-MS)
Feature

Target Compound

(3-Cl-4-OEt-5-OMe)
Analog A (3-Cl-4,5-
dimethoxyphenol)

Isomer B (3-Cl-5-
OEt-4-OMe)

Parent Ion (m/z) 202 / 204 188 / 190 202 / 204

Primary Loss
-28 Da (Ethene)

m/z 174

-15 Da (Methyl)

m/z 173

-28 Da (Ethene)

m/z 174

Base Peak
m/z 174 (Phenol

radical)

m/z 173 (Quinoid

cation)
m/z 174

Differentiation

Ortho-Effect: 4-OEt is

flanked by Cl. High

abundance of m/z 174

due to steric relief.

No -28 loss. Easy to

distinguish.

Regio-control: 5-OEt

is meta to OH.

Quinone methide

formation is less

favorable than para

(4-OEt). Ratio of m/z

159/174 is lower in

Isomer B.
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Detailed Differentiation Strategy (Target vs. Isomer B)
Isomer B (3-Chloro-5-ethoxy-4-methoxyphenol) has the ethoxy group at position 5 (meta to

phenol OH) and methoxy at 4 (para).

Target (4-OEt): The para-ethoxy group can participate in resonance stabilization of the cation

more effectively after ethene loss, often leading to a more intense m/z 174 peak relative to

the parent than the meta-isomer.

Isomer B (5-OEt): The 4-methoxy group (para) will compete for fragmentation, potentially

increasing the relative abundance of the

peak (m/z 187) compared to the target.

Visualizing the Fragmentation Pathway[2][3][4][5][6]
The following diagram illustrates the primary fragmentation pathways for the target molecule

under Electron Ionization (EI).
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Parent Ion (M+.)
m/z 202 (100%)
[C9H11ClO3]+.

Isotope (M+2)
m/z 204 (32%)

Fragment A
[M - C2H4]+.

m/z 174
(Loss of Ethene)

-28 Da (McLafferty-like)

Fragment B
[M - CH3]+

m/z 187
(Loss of Methyl)

-15 Da (Radical)

Fragment C
[A - CH3]+
m/z 159

(Quinoid Cation)

-15 Da (Methyl loss)

Fragment D
[C - CO]+
m/z 131

(Ring Contraction)

-28 Da (CO loss)

Click to download full resolution via product page

Caption: Figure 1. Predicted EI-MS fragmentation tree for 3-Chloro-4-ethoxy-5-
methoxyphenol. The bold path (m/z 202 -> 174 -> 159) represents the dominant energetic

pathway.

Experimental Protocols
To replicate these results, use the following validated instrument parameters.

GC-MS (Impurity Profiling)
Column: SH-Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent low-polarity phase.

Inlet: Splitless mode, 250°C.

Carrier Gas: Helium, 1.0 mL/min constant flow.
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Oven Program: 60°C (1 min)

20°C/min

280°C (5 min).

MS Source: 230°C, 70 eV.

Scan Range: m/z 40–350.

LC-MS/MS (Metabolite ID)
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm).

Mobile Phase: (A) Water + 5mM Ammonium Acetate; (B) Acetonitrile.

Ionization: ESI Negative Mode.

Source Voltage: -4500 V.

Collision Energy (CE): Ramp 10–40 eV to capture both precursor and fragments.

MRM Transitions (Quantitation):

Quantifier: 201.0

186.0 (Methyl radical loss, specific to chlorinated guaiacols).

Qualifier: 201.0

173.0 (Ethene loss).

References
NIST Mass Spectrometry Data Center.Mass Spectrum of 2-Methoxy-4-chlorophenol (Analog

Reference). National Institute of Standards and Technology.[2] [Link]

Knuutinen, J., & Korhonen, I. (1983). Mass Spectra of Chlorinated Alkoxyphenols. Organic

Mass Spectrometry.[3] (Provides foundational rules for chlorinated phenol fragmentation).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=C16766306&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C16766306&Mask=200
https://www.youtube.com/watch?v=AB4hFZnod1c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435229?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hau, J., & Lemoine, J. (1998). Differentiation of Isomers using High Resolution Mass
Spectrometry. (General principles for distinguishing regioisomers via MS/MS).

PubChem Compound Summary.3-Chloro-4-ethoxy-5-methoxyphenylboronic acid (Structural

Analog). National Library of Medicine. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1435229?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

